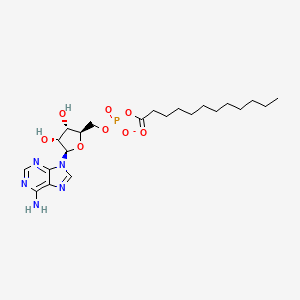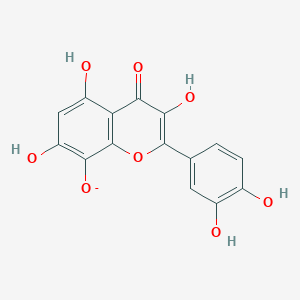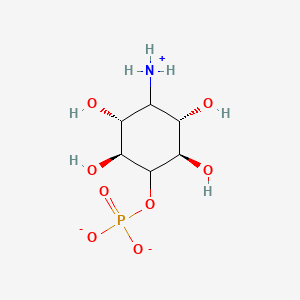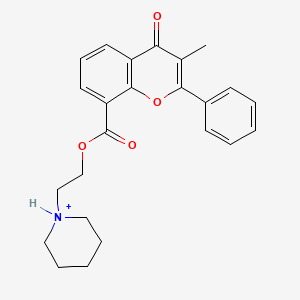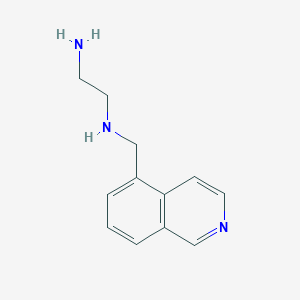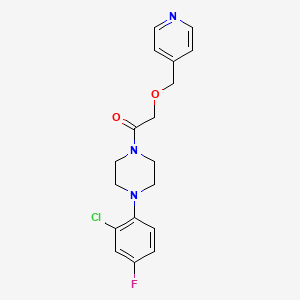
1-(4-(2-Chloro-4-fluorophenyl)piperazin-1-yl)-2-(pyridin-4-ylmethoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cell-penetrating peptides, often referred to as CPPZ, are short peptides that facilitate the cellular intake and uptake of molecules ranging from nanosize particles to small chemical compounds to large fragments of DNA. These peptides are associated with the molecules either through chemical linkage via covalent bonds or through non-covalent interactions. They are used in research and medicine to deliver various molecular cargoes into cells, commonly through endocytosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cell-penetrating peptides can be synthesized using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes deprotection and coupling steps, followed by cleavage from the resin and purification .
Industrial Production Methods
In industrial settings, cell-penetrating peptides are produced using automated peptide synthesizers that allow for high-throughput synthesis. The peptides are then purified using high-performance liquid chromatography and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Cell-penetrating peptides undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products
The major products formed from these reactions depend on the specific functional groups present in the peptide. For example, oxidation of thiol groups can lead to the formation of disulfide bonds, while reduction of disulfide bonds can yield free thiols .
Scientific Research Applications
Cell-penetrating peptides have a wide range of applications in scientific research, including:
Chemistry: Used as molecular delivery vehicles to transport various chemical compounds into cells.
Biology: Employed in gene editing and protein delivery to study cellular processes.
Medicine: Utilized in drug delivery systems to enhance the cellular uptake of therapeutic agents.
Industry: Applied in the development of novel biomaterials and nanotechnology
Mechanism of Action
Cell-penetrating peptides exert their effects by translocating across the plasma membrane and facilitating the delivery of various molecular cargoes to the cytoplasm or an organelle. The mechanism of translocation can be classified into three main categories:
Direct Penetration: The peptide directly penetrates the cell membrane.
Endocytosis-Mediated Entry: The peptide is internalized through endocytosis.
Translocation Through a Transitory Structure: The peptide forms a temporary structure that allows it to cross the membrane.
Comparison with Similar Compounds
Similar Compounds
Antimicrobial Peptides: These peptides also interact with cell membranes but primarily target microbial cells.
Chimeric Peptides: These are hybrid peptides that combine features of different peptide classes.
Synthetic Peptides: These are artificially designed peptides with specific functions
Uniqueness
Cell-penetrating peptides are unique in their ability to translocate across cell membranes without causing permanent damage. This property makes them highly effective as molecular delivery vehicles, distinguishing them from other peptide classes .
Properties
Molecular Formula |
C18H19ClFN3O2 |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
1-[4-(2-chloro-4-fluorophenyl)piperazin-1-yl]-2-(pyridin-4-ylmethoxy)ethanone |
InChI |
InChI=1S/C18H19ClFN3O2/c19-16-11-15(20)1-2-17(16)22-7-9-23(10-8-22)18(24)13-25-12-14-3-5-21-6-4-14/h1-6,11H,7-10,12-13H2 |
InChI Key |
XNOMHUDLVRWWLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)F)Cl)C(=O)COCC3=CC=NC=C3 |
Synonyms |
1-(4-(2-chloro-4-fluorophenyl)piperazin-1-yl)-2-(pyridin-4-ylmethoxy)ethanone CPPZ cpd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1261338.png)
![4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium](/img/structure/B1261339.png)
![dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate](/img/structure/B1261341.png)

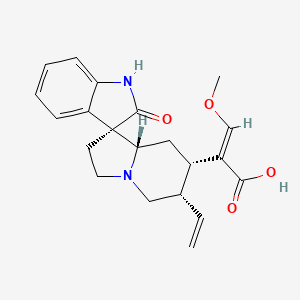
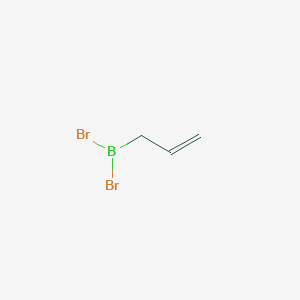
![Acetic acid, 2-[3-(4-chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-, methyl ester](/img/structure/B1261345.png)
![15-Benzyl-18-phenyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1261346.png)
